molecular formula C8H12N4O B13892767 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide

3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13892767
M. Wt: 180.21 g/mol
InChI Key: BCONMXPMSZNLTJ-UHFFFAOYSA-N
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Description

3-Amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-amino substitution on the pyrazole ring and an N-linked cyclopropylmethyl group.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C8H12N4O/c9-7-3-6(11-12-7)8(13)10-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,13)(H3,9,11,12)

InChI Key

BCONMXPMSZNLTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide typically involves the nucleophilic substitution of a pyrazole derivative. One common method involves the reaction of 5-cyclopropyl-1H-pyrazole-3-amine with a suitable carboxylic acid derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For large-scale industrial production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxamide group can produce primary amines .

Scientific Research Applications

3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Pyrazole Position) Key Functional Groups Molecular Weight (g/mol) Biological Activity
3-Amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide 3-amino, N-(cyclopropylmethyl) Amino, cyclopropylmethyl ~250 (estimated) Not reported (inferred SAR)
Berotralstat () 3-(trifluoromethyl), N-complex aryl Trifluoromethyl, cyanophenyl, fluorophenyl 635.49 (dihydrochloride) Plasma kallikrein inhibition
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) 5-chloro, 3-methyl, N-aryl Chloro, methyl, cyano 403.1 Not specified (synthetic focus)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () 3-trifluoromethyl, N-(3-chlorophenyl) Trifluoromethyl, chloro ~318 Not reported
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide () 4-amino, N-alkylpropyl Amino, ethyl, methylpyrazole ~293 Not reported
Key Observations:
  • Substituent Effects: The 3-amino group in the target compound contrasts with electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogs like 3a () and berotralstat ().
  • N-Terminal Modifications : The cyclopropylmethyl group in the target compound is less bulky than berotralstat’s complex aryl-cyclopropylmethyl substituent, suggesting differences in target selectivity or metabolic stability .
  • Lipophilicity : Cyclopropylmethyl provides moderate lipophilicity compared to aromatic groups (e.g., phenyl in 3a) or trifluoromethyl (), balancing membrane permeability and aqueous solubility .

Structure-Activity Relationships (SAR)

  • Position 3 Substitution: Electron-donating groups (e.g., 3-amino) may enhance binding affinity compared to electron-withdrawing groups (e.g., chloro in 3a), as seen in anti-inflammatory pyrazole-chalcone hybrids ().
  • N-Substituents : Cyclopropylmethyl’s rigidity may improve metabolic stability over flexible alkyl chains (e.g., propyl in ) or aromatic groups (). Ortho-substituted analogs (e.g., 24b in ) show higher activity, suggesting spatial arrangement is critical .

Biological Activity

3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives, including this compound, is often influenced by their structural components. Research has shown that variations in the substituents on the pyrazole core can significantly impact their pharmacological profiles.

Key Findings from SAR Studies

  • Substituent Variations : The introduction of various substituents at specific positions on the pyrazole ring can enhance or diminish biological activity. For instance, compounds with cyclopropylmethyl groups have shown increased potency against specific targets compared to other alkyl groups .
  • Potency Metrics : In one study, the compound was evaluated for its inhibitory potency using a biochemical assay, yielding a half-maximal inhibitory concentration (IC50) of approximately 72 nM, indicating strong activity against its target enzyme .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids. This inhibition can modulate various physiological processes such as pain and inflammation .
  • Impact on Cancer Cell Lines : In vitro studies have demonstrated that similar pyrazole derivatives inhibit lactate dehydrogenase (LDH) in highly glycolytic cancer cell lines, leading to reduced cellular lactate output and inhibited cell growth. This suggests potential applications in cancer therapy .

Case Studies

Several studies have explored the biological activities associated with pyrazole derivatives, including this compound.

Study on NAPE-PLD Inhibition

A detailed investigation into the inhibition of NAPE-PLD revealed that this compound could significantly decrease levels of N-acylethanolamines in murine models. This modulation was correlated with changes in emotional behavior and stress responses, highlighting its potential therapeutic implications in neuropsychiatric disorders .

Anti-Cryptosporidium Activity

Another notable study focused on the anti-parasitic properties of pyrazole derivatives. Compounds similar to this compound demonstrated efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. These compounds were effective in both in vitro and in vivo models, showcasing their potential as therapeutic agents for cryptosporidiosis .

Data Tables

Compound NameIC50 (nM)Target EnzymeBiological Activity
This compound72NAPE-PLDInhibition of lipid biosynthesis
Similar Pyrazole Derivative<100LDHInhibition in cancer cell lines
BKI 1708 (related compound)8 mg/kgC. parvum CDPK1Effective against Cryptosporidium

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